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benzothiadiazole

Cat. No.: B1383396 Get Quote

An In-Depth Technical Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole: Molecular

Structure, Weight, and Characterization

Introduction
5-Amino-6-chloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound of significant

interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its

structural features and physicochemical properties are foundational to its utility in the synthesis

of complex therapeutic agents. This guide provides a detailed examination of its molecular

structure, molecular weight, and the analytical methodologies required for its definitive

characterization, tailored for researchers, scientists, and drug development professionals. The

compound belongs to the benzothiadiazole class, which is recognized for a wide spectrum of

biological activities, including potential antimicrobial and anticancer properties.[1][2] Its primary

application lies in its role as a precursor in the synthesis of Tizanidine, a widely used muscle

relaxant.[1]

Molecular Structure and Elucidation
The molecular architecture of 5-Amino-6-chloro-2,1,3-benzothiadiazole is defined by a

bicyclic system where a benzene ring is fused to a 1,2,5-thiadiazole ring.[1][3] The defining

features are the substituents on the benzene portion of the molecule: an amino group (-NH₂) at

position 5 and a chlorine atom (-Cl) at position 6.[1]
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The interplay between these substituents is critical to the molecule's reactivity and electronic

properties. The amino group acts as an electron-donating group, which can influence the

molecule's photophysical characteristics and provides a primary reactive site for further

chemical modifications and the construction of more complex derivatives.[4] Conversely, the

chlorine atom is an electron-withdrawing group that modulates the electron density of the

aromatic system, impacting the regioselectivity of subsequent reactions and often enhancing

biological activity.[4]

The definitive confirmation of this structure relies on a combination of modern spectroscopic

techniques, which together provide a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical

shifts, integration, and coupling patterns of the protons on the aromatic ring provide

unambiguous evidence for the substitution pattern. Spectroscopic data for the related

isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is available and provides a reference for

the types of signals expected.[5]

Mass Spectrometry (MS): This technique provides the exact molecular weight and

fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the

elemental composition, C₆H₄ClN₃S, with high accuracy. The isotopic pattern characteristic of

a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the

molecular ion peak) is a key diagnostic feature.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

Characteristic absorption bands confirm the presence of the amino group (N-H stretching

vibrations typically around 3300-3400 cm⁻¹), the aromatic C-H and C=C bonds, and the C-Cl

bond.[4]

Physicochemical Properties and Molecular Weight
The fundamental physicochemical properties of 5-Amino-6-chloro-2,1,3-benzothiadiazole are

summarized below. The molecular weight is a critical parameter for all stoichiometric

calculations in synthetic protocols.
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Property Data Source(s)

Molecular Formula C₆H₄ClN₃S [1][7]

Molecular Weight 185.63 g/mol [1][7]

CAS Number 100191-31-9 [1][7][8]

IUPAC Name
6-chlorobenzo[c][1]

[9]thiadiazol-5-amine
[1]

Appearance Light yellow to yellow Solid [7]

Melting Point 152.5 °C [7]

Solubility Soluble in DMSO and ethanol [1]

InChI Key
CCGIAUJBFGRFHE-

UHFFFAOYSA-N
[1]

SMILES NC1=CC2=NSN=C2C=C1Cl [1]

Experimental Workflow: Structural Verification
A robust, self-validating workflow is essential to confirm the identity and purity of a given batch

of 5-Amino-6-chloro-2,1,3-benzothiadiazole, particularly in a drug development context

where regulatory standards are stringent.

Step-by-Step Characterization Protocol:

Sample Preparation: Dissolve the compound in appropriate deuterated solvents for NMR

(e.g., DMSO-d₆) and volatile solvents for MS analysis. Prepare a KBr pellet or mineral oil

mull for IR spectroscopy.

Mass Spectrometry:

Acquire a high-resolution mass spectrum to confirm the exact mass of the molecular ion.

Causality: This step validates the elemental formula. The observed mass should be within

5 ppm of the theoretical mass calculated for C₆H₄ClN₃S. The chlorine isotope pattern

serves as a primary confirmation.
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¹H and ¹³C NMR Spectroscopy:

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).

Causality: The number of signals, their chemical shifts, and splitting patterns must

correspond to the proposed structure. This confirms the connectivity of atoms and the

specific isomeric arrangement of the amino and chloro groups.

Infrared Spectroscopy:

Acquire an IR spectrum.

Causality: The presence of characteristic peaks for N-H and aromatic C=C bonds

validates the key functional groups, corroborating the findings from NMR and MS.

Purity Analysis (HPLC):

Develop an HPLC method using a suitable column and mobile phase.

Causality: A primary peak with an area percentage greater than the required specification

(e.g., >98%) confirms the purity of the sample, ensuring it is suitable for subsequent

synthetic steps or biological assays.

This multi-technique approach ensures the trustworthiness of the material's identity, as each

analysis provides an independent yet complementary piece of structural evidence.
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Caption: Workflow for the structural elucidation and verification of 5-Amino-6-chloro-2,1,3-
benzothiadiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1383396?utm_src=pdf-body-img
https://www.benchchem.com/product/b1383396?utm_src=pdf-body
https://www.benchchem.com/product/b1383396?utm_src=pdf-body
https://www.benchchem.com/product/b1383396?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 5-Amino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 | Benchchem [benchchem.com]

2. pcbiochemres.com [pcbiochemres.com]

3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

5. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum
[chemicalbook.com]

6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 5-AMino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 [amp.chemicalbook.com]

8. 100191-31-9|5-Amino-6-chloro-2,1,3-benzothiadiazole|BLD Pharm [bldpharm.com]

9. chempoint.com [chempoint.com]

To cite this document: BenchChem. [5-Amino-6-chloro-2,1,3-benzothiadiazole molecular
structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1383396#5-amino-6-chloro-2-1-3-benzothiadiazole-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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